N-(2,6-difluorobenzyl)-4-methyl-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
The compound “N-(2,6-difluorobenzyl)-4-methyl-2-oxo-2H-chromene-3-carboxamide” is a complex organic molecule. It contains a chromene structure, which is a common motif in many natural products and pharmaceuticals . The 2,6-difluorobenzyl group is a common substituent in medicinal chemistry, known for its ability to modulate the biological activity of various compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the presence of a chromene ring, a carboxamide group, and a 2,6-difluorobenzyl group .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures are often involved in reactions with amines, carboxylic acids, and halides .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, 2,6-difluorobenzyl bromide is a solid at room temperature and has a molecular weight of 207.015 Da . 2,6-Difluorobenzyl alcohol, another related compound, has a molecular weight of 144.119 Da .Scientific Research Applications
Synthesis and Anticholinesterase Activity
Research has demonstrated the synthesis of N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamides and their evaluation against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), highlighting their significant activity towards AChE. A structure-activity relationship (SAR) study indicated that the introduction of a benzyloxy moiety on the coumarin scaffold could enhance anti-AChE activity, with the 7-(4-fluorobenzyl)oxy moiety displaying the most promising results (Ghanei-Nasab et al., 2016).
Antioxidant, Antibacterial, and Solvatochromism Studies
A novel synthesis approach led to the creation of 4H-chromene-3-carboxamide derivatives through a solvent-free multicomponent reaction, showcasing their antioxidant and antibacterial activities. This work emphasizes the compounds' potential in biologically relevant applications, with some derivatives exhibiting strong antioxidant properties and promising antibacterial activity against Gram-positive and Gram-negative organisms (Chitreddy & Shanmugam, 2017).
Novel Syntheses and Chemical Transformations
Research on the synthesis of enamino ketones involving N-(2,6-difluorobenzyl)-4-methyl-2-oxo-2H-chromene-3-carboxamide derivatives highlights the utility of these compounds in organic synthesis. The reactions involved offer a glimpse into the compound's versatility in creating complex molecular architectures, which could be beneficial for developing new materials or pharmaceuticals (Osyanin et al., 2021).
Photophysical and Chemosensor Applications
The compound's derivatives have been explored for their photophysical properties and as chemosensors for detecting ions like Cu2+ and H2PO4−, demonstrating the compound's applicability in sensing technologies and materials science. This research underscores the potential for developing new fluorescent materials or sensors based on the unique properties of this compound and its derivatives (Meng et al., 2018).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-4-methyl-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2NO3/c1-10-11-5-2-3-8-15(11)24-18(23)16(10)17(22)21-9-12-13(19)6-4-7-14(12)20/h2-8H,9H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJDZEGPLPKULQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC=CC=C12)C(=O)NCC3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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